Oxyfedrine hydrochloride
Description
Historical Context and Evolution of Oxyfedrine (B31961) Hydrochloride Research
Initial research on oxyfedrine hydrochloride centered on its antianginal and vasodilatory effects. It was developed by pharmaceutical companies such as Baxter Healthcare and Pfizer and has been marketed under various trade names, including Ildamen and Myofedrin. wikipedia.orgpatsnap.com Early studies established its ability to improve myocardial metabolism, allowing the heart to better withstand hypoxic conditions. wikipedia.org This is achieved by depressing the tonicity of coronary vessels. wikipedia.org
Over time, the focus of research expanded to understand its multifaceted mechanism of action. Investigations revealed its role as a partial agonist at beta-adrenergic receptors, contributing to its positive inotropic (increasing the force of contraction) and chronotropic (increasing heart rate) effects. wikipedia.org A significant finding was the identification of norephedrine (B3415761) as a major active metabolite of oxyfedrine, which acts as a norepinephrine-releasing agent. wikipedia.org This discovery added another layer to the understanding of its pharmacological profile, suggesting an indirect sympathomimetic action. wikipedia.org
Current Status and Research Trajectories of this compound
Contemporary research continues to explore the pharmacological properties of this compound. While its primary application has been in cardiovascular medicine for conditions like angina pectoris and myocardial infarction, recent studies have ventured into other areas. pharmacompass.comwikipedia.orgpatsnap.com
One notable trajectory is the investigation of its potential as a non-antibiotic antimicrobial agent. A 2003 study highlighted the antimicrobial potential of this compound, suggesting a new avenue for its application beyond cardiovascular diseases. ecronicon.netmdpi.compurdue.edu More recent research has also explored its role in cancer therapy, where it has been shown to suppress aldehyde dehydrogenase (ALDH) activity and sensitize cancer cells to certain therapies. medchemexpress.commedchemexpress.com
The L-form of this compound has also been a subject of specific investigation, suggesting that the biological activity of the compound may be stereospecific. This line of research aims to identify the most potent enantiomer and understand the stereochemical requirements for its interaction with receptors.
Significance of this compound Research in Contemporary Pharmacology
The study of this compound holds significance in modern pharmacology for several reasons. Its dual mechanism of action, combining direct β-adrenergic stimulation with indirect sympathomimetic effects through its metabolite, presents a complex and interesting case for pharmacological study. patsnap.compatsnap.com This makes it a valuable tool for understanding cardiovascular physiology and the nuances of drug action on the heart and blood vessels. patsnap.com
Research into this compound has demonstrated its ability to increase myocardial oxygen supply and improve cardiac output, which is crucial in the management of ischemic heart conditions. ontosight.ai Clinical studies have shown an antianginal effect in a high percentage of patients, with measurable improvements in parameters like angina threshold and lactate (B86563) production.
Furthermore, the exploration of its antimicrobial and anticancer properties showcases the potential for drug repurposing, a significant trend in modern pharmacology. ecronicon.netmdpi.commedchemexpress.commedchemexpress.comnih.gov The ability of a cardiovascular drug to exhibit activity in such different therapeutic areas underscores the importance of continued investigation into the broader pharmacological profiles of existing compounds.
Interactive Data Tables
Pharmacological Properties of this compound
| Property | Description | Source(s) |
| Mechanism of Action | Partial agonist at beta-adrenergic receptors; coronary vasodilator; cardiotonic agent. pharmacompass.com Acts as a sympathomimetic amine. patsnap.com | pharmacompass.compatsnap.com |
| Primary Effects | Increases myocardial oxygen supply, improves coronary blood flow, and has positive inotropic and chronotropic effects. wikipedia.orgontosight.ai | wikipedia.orgontosight.ai |
| Metabolism | A major active metabolite is norephedrine, a norepinephrine-releasing agent. wikipedia.org | wikipedia.org |
| Oral Bioavailability | Approximately 85%. wikipedia.org | wikipedia.org |
Key Research Findings on this compound
| Research Area | Key Finding | Source(s) |
| Cardiovascular | Demonstrates antianginal effects by improving myocardial metabolism and increasing coronary blood flow. wikipedia.org Reduces the frequency and severity of angina attacks. ontosight.ai | wikipedia.orgontosight.ai |
| Antimicrobial | Exhibits antimicrobial potential as a non-antibiotic compound. ecronicon.netmdpi.compurdue.edu | ecronicon.netmdpi.compurdue.edu |
| Cancer Research | Suppresses aldehyde dehydrogenase (ALDH) activity and can sensitize cancer cells to specific therapies. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |
| Pharmacokinetics | The L-form of the hydrochloride salt suggests stereospecific biological activity. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPNNYLJGSMPK-JPJJPTBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048632 | |
| Record name | l-Oxyfedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16777-42-7, 14223-94-0 | |
| Record name | 1-Propanone, 3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16777-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyfedrine hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014223940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyfedrine L-form hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-Oxyfedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYFEDRINE HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CAC99B4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYFEDRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CF9XK7DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Mechanism of Action of Oxyfedrine Hydrochloride
Adrenergic Receptor Interactions of Oxyfedrine (B31961) Hydrochloride
Beta-Adrenergic Receptor Agonism and Partial Agonism
Oxyfedrine is recognized as a β-adrenergic receptor partial agonist. mdpi.com This means that while it binds to and activates beta-adrenergic receptors, the response it elicits is less than that of a full agonist. This dual action, combining agonistic and antagonistic properties, contributes to its distinct hemodynamic effects compared to pure beta-agonistic agents. nih.gov
Research indicates that oxyfedrine hydrochloride does not differentiate significantly between β1 and β2-adrenergic receptor subtypes, acting as a non-selective partial agonist. mdpi.com Its interaction with these receptors leads to a cascade of intracellular events, primarily mediated by the activation of adenylyl cyclase and a subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This increase in cAMP in cardiac cells results in enhanced myocardial contractility. nih.gov
The partial agonism of this compound is evident when its effects are compared to those of pure beta-agonists like isoprenaline. In a study involving healthy volunteers, pretreatment with oxyfedrine significantly attenuated the hemodynamic responses to isoprenaline infusion. nih.gov This demonstrates a competitive antagonism where oxyfedrine occupies the beta-adrenergic receptors, thereby reducing the effects of the full agonist, isoprenaline.
The study revealed a notable shift in the dose-response curve for isoprenaline following the administration of oxyfedrine, indicating a beta-antagonistic property. nih.gov For instance, the percentage increase in heart rate and cardiac output induced by isoprenaline was substantially reduced after oxyfedrine administration. nih.gov
Table 1: Comparative Hemodynamic Effects of Isoprenaline Before and After Oxyfedrine Administration
| Hemodynamic Parameter | Isoprenaline Dose (µg/min) | Percentage Change from Baseline (Isoprenaline Alone) | Percentage Change from Baseline (Isoprenaline after Oxyfedrine) |
|---|---|---|---|
| Heart Rate | 2.73 | +33% | +19% |
| 6.16 | +83% | +62% | |
| Cardiac Output | 2.73 | +90% | +30% |
| 6.16 | +153% | +71% | |
| Systolic Blood Pressure | 2.73 | +16% | +6% |
| 6.16 | +20% | +7% | |
| Peripheral Vascular Resistance | 2.73 | -50% | -31% |
| 6.16 | -63% | -50% |
Data sourced from a study on the dual action of oxyfedrine on beta-adrenergic receptors. nih.gov
Intracellular Signaling Pathways Mediated by this compound
The primary intracellular signaling pathway activated by this compound's interaction with beta-adrenergic receptors is the cyclic adenosine monophosphate (cAMP) pathway. nih.gov Upon binding to the receptor, it triggers the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. nih.gov
This elevation in intracellular cAMP has several downstream effects, most notably the activation of protein kinase A (PKA). nih.gov PKA then phosphorylates various intracellular proteins, leading to a physiological response. In the heart, this cascade results in an increased influx of calcium ions into myocardial cells, which enhances the force of contraction (positive inotropic effect) and the heart rate (positive chronotropic effect). nih.gov
Cyclic Adenosine Monophosphate (cAMP) Modulation
The principal mechanism through which this compound exerts its effects is by stimulating β-adrenergic receptors, which are key in regulating cardiovascular physiology. patsnap.commedicaldialogues.in This stimulation leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). patsnap.com As a partial agonist, oxyfedrine induces a response at the β-adrenoceptors but may also exhibit some antagonistic properties, particularly in the presence of a full agonist like isoprenaline. nih.gov This dual action is consistent with its classification as a partial agonist. nih.gov While the primary pathway for cAMP elevation is through β-adrenoceptor stimulation, which in turn activates adenylate cyclase to produce cAMP, some research has also investigated its potential interaction with phosphodiesterase, the enzyme responsible for cAMP degradation. nih.govnih.gov However, studies on isolated vascular preparations have suggested that the spasmolytic effects of higher concentrations of oxyfedrine are not due to phosphodiesterase inhibition.
Downstream Cellular Effects Triggered by cAMP Elevation
The elevation of intracellular cAMP levels by this compound initiates a cascade of downstream cellular events, primarily mediated by the activation of protein kinase A (PKA). patsnap.comnih.govnih.govnih.gov PKA, a cAMP-dependent enzyme, phosphorylates various intracellular proteins, leading to a physiological response. patsnap.comnih.gov A key consequence of PKA activation in cardiomyocytes is the phosphorylation of L-type calcium channels, which enhances the influx of calcium ions into the cell during an action potential. patsnap.comnih.gov This increased intracellular calcium concentration is a critical factor in enhancing the contractility of the heart muscle. patsnap.com The intricate regulation of intracellular calcium dynamics is fundamental to the positive inotropic effects of oxyfedrine. patsnap.comnih.gov
Myocardial and Vascular Smooth Muscle Pharmacology of this compound
Direct Myocardial Actions and Contractility Enhancement
This compound exerts a direct positive inotropic effect on the myocardium, meaning it enhances the force of muscular contractions. medicaldialogues.iniiab.me This action is a direct result of the β-adrenergic stimulation and subsequent cAMP-PKA signaling cascade that leads to increased intracellular calcium availability for the contractile machinery of the heart muscle cells. patsnap.comnih.gov This enhancement of contractility improves the heart's pumping efficiency. patsnap.com Furthermore, oxyfedrine has been noted to exert a positive chronotropic effect, increasing the heart rate. iiab.me
A study involving healthy volunteers demonstrated the partial agonist nature of oxyfedrine, where it attenuated the hemodynamic effects of the full β-agonist isoprenaline. The table below summarizes the percentage changes in key hemodynamic parameters induced by isoprenaline before and after the administration of oxyfedrine. nih.gov
| Hemodynamic Parameter | Isoprenaline (2.73 µ g/min ) | Isoprenaline (6.16 µ g/min ) | Isoprenaline (2.73 µ g/min ) + Oxyfedrine | Isoprenaline (6.16 µ g/min ) + Oxyfedrine |
| Heart Rate | +33% | +83% | +19% | +62% |
| Cardiac Output | +90% | +153% | +30% | +71% |
| Systolic Blood Pressure | +16% | +20% | +6% | +7% |
| Stroke Volume | +42% | +38% | +10% | +6% |
| Peripheral Vascular Resistance | -50% | -63% | -31% | -50% |
| Cardiac Work | +86% | +148% | +19% | +54% |
Vasodilatory Mechanisms via Vascular Smooth Muscle Relaxation
In addition to its cardiac effects, this compound is a potent vasodilator, causing the relaxation of vascular smooth muscle. patsnap.commedicaldialogues.in This effect is also linked to the increase in intracellular cAMP in smooth muscle cells, which leads to a decrease in intracellular calcium concentrations, promoting relaxation. patsnap.com The relaxation of vascular smooth muscle reduces peripheral resistance, thereby lessening the workload on the heart. patsnap.com
Effects on Coronary Vessel Tonicity and Blood Flow Dynamics
A significant aspect of oxyfedrine's pharmacology is its ability to decrease the tonicity of coronary vessels. medicaldialogues.iniiab.memedchemexpress.com This leads to coronary vasodilation and a subsequent increase in coronary blood flow. patsnap.comnih.gov This effect is particularly beneficial in conditions like angina pectoris, where there is an imbalance between myocardial oxygen supply and demand. patsnap.com By improving blood flow to the heart muscle, oxyfedrine helps to alleviate ischemia. patsnap.com
A clinical study utilizing positron emission tomography in patients with coronary artery disease demonstrated a significant increase in regional myocardial blood flow following the intravenous administration of oxyfedrine. nih.gov The table below presents the changes in myocardial blood flow in regions supplied by both stenotic and non-stenotic coronary arteries. nih.gov
| Myocardial Region | Baseline Blood Flow (ml/g/min) | Blood Flow After Oxyfedrine (ml/g/min) | Percentage Increase |
| Stenotic Vessels | 0.90 +/- 0.15 | 1.20 +/- 0.31 | 25% |
| Non-stenotic Vessels | 1.08 +/- 0.19 | 1.38 +/- 0.49 | 22% |
Inhibition of Spontaneous Myogenic Activity in Isolated Vascular Preparations
In vitro studies have shown that this compound can inhibit the spontaneous myogenic activity of isolated vascular preparations, such as the rat portal vein. medchemexpress.com This inhibition of intrinsic vascular tone is concentration-dependent. medchemexpress.com At lower concentrations (0.01-1.0 µg/mL), this inhibitory effect is mediated by β-adrenoceptor stimulation. medchemexpress.com However, at higher concentrations (>20 µg/mL), the spasmolytic effect appears to be independent of β-adrenoceptors and may involve mechanisms related to calcium transport. nih.govnih.gov
Effects on Carbachol-Induced Contractions in Isolated Uterus
This compound has demonstrated an inhibitory effect on contractions induced by carbachol (B1668302) in isolated uterine smooth muscle preparations. In studies utilizing isolated rat uterus, oxyfedrine at concentrations ranging from 0.01 to 1.0 μg/ml was found to inhibit contractions stimulated by carbachol. This inhibitory action is attributed to its β-adrenoceptor stimulant properties. The effect was preventable by the β-adrenoceptor blocking agent, alprenolol, indicating that the mechanism of action in this concentration range is mediated through β-adrenergic receptors. Oxyfedrine acts as a partial agonist at these sites. patsnap.com
While specific quantitative data on the dose-dependent inhibition of carbachol-induced uterine contractions by this compound is not extensively detailed in the available literature, the qualitative inhibitory effect is established.
Table 1: Effect of this compound on Carbachol-Induced Uterine Contractions
| Parameter | Observation |
| Tissue Preparation | Isolated Rat Uterus |
| Inducing Agent | Carbachol |
| Oxyfedrine Concentration | 0.01 - 1.0 μg/ml |
| Effect | Inhibition of Contractions |
| Antagonist | Alprenolol (prevents the effect) |
Note: This table is based on qualitative findings; specific quantitative values (e.g., IC50) are not available in the cited sources.
Relaxation of Duodenal and Tracheal Smooth Muscle Preparations
Similar to its effects on uterine tissue, this compound also induces relaxation in other smooth muscle preparations, specifically the duodenum and trachea. Research has shown that oxyfedrine relaxes both rabbit duodenum and guinea-pig tracheal chain preparations. patsnap.com This relaxation effect is consistent with its classification as a β-adrenergic agonist.
The mechanism underlying this relaxation is the stimulation of β-adrenoceptors, leading to a cascade of intracellular events that ultimately result in smooth muscle relaxation. As with its action on the uterus, the relaxant effects of oxyfedrine on duodenal and tracheal smooth muscle can be prevented by the β-adrenoceptor blocking drug, alprenolol. patsnap.com
Table 2: Relaxant Effects of this compound on Duodenal and Tracheal Smooth Muscle
| Tissue Preparation | Effect of this compound |
| Rabbit Duodenum | Relaxation |
| Guinea-Pig Tracheal Chain | Relaxation |
Note: This table summarizes the observed qualitative effects. Detailed dose-response data is not provided in the reference.
Potential Mediation through Calcium Transport Mechanisms in Venous Smooth Muscle
At higher concentrations, the mechanism of action of this compound on smooth muscle appears to extend beyond β-adrenoceptor stimulation. In studies on venous smooth muscle, specifically the portal vein and saphenous vein, oxyfedrine at concentrations greater than 20 μg/ml exhibited a spasmolytic effect that was not attributable to β-adrenoceptor stimulation, as it was unaffected by alprenolol. patsnap.com
This suggests an alternative or additional mechanism of action at higher doses. It has been proposed that some of the effects of oxyfedrine on venous smooth muscle may be mediated through an influence on calcium transport. patsnap.com This hypothesis is supported by the observation that the spasmolytic effect of oxyfedrine in the portal vein was similar to that of iproveratril (a known calcium inhibitor). patsnap.com This suggests that at higher concentrations, oxyfedrine may interfere with the influx or intracellular mobilization of calcium ions, which are essential for smooth muscle contraction.
Table 3: Proposed Mechanism of this compound in Venous Smooth Muscle at High Concentrations
| Parameter | Observation/Hypothesis |
| Tissue Preparation | Venous Smooth Muscle (e.g., Portal Vein) |
| Oxyfedrine Concentration | >20 μg/ml |
| Observed Effect | Spasmolytic (Relaxant) |
| Independence from β-adrenoceptors | Effect not blocked by alprenolol |
| Potential Mechanism | Mediation through effects on calcium transport |
| Supporting Evidence | Similar effect to the calcium inhibitor iproveratril |
Pharmacokinetics and Metabolism of Oxyfedrine Hydrochloride
Absorption and Bioavailability Studies of Oxyfedrine (B31961) Hydrochloride
Oxyfedrine hydrochloride demonstrates good absorption following oral administration. Studies have established that its oral bioavailability is approximately 85% wikipedia.org.
Further research involving 12 healthy male subjects was conducted to compare the bioavailability of this compound tablets against an equimolar aqueous solution. In this study, the plasma concentrations of its main metabolite, norephedrine (B3415761), were analyzed to determine the relative bioavailability. The study found no evidence of dose-linearity for the area under the curve (AUC) and maximum concentration (Cmax) of norephedrine between 16 mg and 96 mg doses of DL-oxyfedrine HCl nih.gov.
The relative bioavailability of the tablet formulation, based on the metabolite norephedrine, varied with the dose administered nih.gov. For a 16 mg dose, the relative bioavailability for AUC was 85.37%, while for a 96 mg dose, it was 107.85% nih.gov. The Cmax for the 16 mg tablet was 78.79% relative to the solution, and for the 96 mg dose, it was 74.74% nih.gov. Relevant concentrations of the parent drug, Oxyfedrine, were only detected in the subjects who received the higher dosage nih.gov.
Relative Bioavailability of this compound Tablets Compared to Oral Solution nih.gov
| Dosage | Pharmacokinetic Parameter | Relative Bioavailability (%) | 90% Confidence Interval |
|---|---|---|---|
| 16 mg | AUC | 85.37 | 69.29 - 105.17% |
| Cmax | 78.79 | 59.19 - 104.90% | |
| 96 mg | AUC | 107.85 | 90.06 - 129.15% |
| Cmax | 74.74 | 62.48 - 89.42% |
Protein Binding Characteristics of this compound
Once absorbed into the systemic circulation, this compound exhibits extensive binding to plasma proteins. The plasma protein binding of the compound is reported to be almost 100% wikipedia.org. This high degree of protein binding can influence its distribution and elimination characteristics.
Elimination and Excretion Pathways of this compound and Metabolites
The primary route of elimination for this compound and its metabolites is through the kidneys wikipedia.org.
Urinary excretion is the main pathway for the elimination of the drug from the body. Approximately 90% of the active metabolites of Oxyfedrine are excreted in the urine wikipedia.org. A significant finding is that about 75% to 100% of an administered dose of Oxyfedrine is excreted in the form of its major active metabolite, norephedrine wikipedia.org.
Half-Life Determination and Implications for Pharmacological Action
The elimination half-life of this compound is approximately 4.2 hours wikipedia.org. This relatively short half-life indicates that the drug is cleared from the plasma at a moderate rate. This pharmacokinetic characteristic is a key determinant of the duration of its pharmacological action and influences the dosing frequency required to maintain therapeutic concentrations.
Summary of Pharmacokinetic Parameters for this compound wikipedia.org
| Parameter | Value |
|---|---|
| Oral Bioavailability | 85% |
| Plasma Protein Binding | ~100% |
| Elimination Half-Life | 4.2 hours |
| Primary Route of Excretion | Urine (90% as active metabolites) |
Preclinical Research and Experimental Models of Oxyfedrine Hydrochloride
In Vitro Studies on Cellular and Tissue Responses
Preclinical in vitro research has explored the multifaceted effects of oxyfedrine (B31961) hydrochloride on both cancerous and bacterial cells. These studies have unveiled its potential as an inhibitor of key cellular enzymes, a sensitizer (B1316253) to conventional therapies, and an antibacterial agent.
Oxyfedrine hydrochloride has been identified as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes in cancer cells nih.govnih.govresearchgate.net. Structurally, oxyfedrine contains a motif—an aromatic ketone and amine—that is crucial for this inhibitory action nih.gov. This structure facilitates a process called β-elimination, creating a vinyl ketone intermediate. This intermediate then interacts covalently with ALDH, leading to the inhibition of its enzymatic activity nih.gov. This mechanism of ALDH inhibition is a key factor in the compound's ability to sensitize cancer cells to other therapeutic agents nih.govnih.govresearchgate.net.
Research has established this compound as a potent sensitizer of cancer cells to agents that deplete glutathione (B108866) (GSH), a major cellular antioxidant nih.govnih.govelsevierpure.com. Cancer cells rely on GSH to protect against oxidative damage that can lead to ferroptosis, a form of iron-dependent cell death nih.govresearchgate.netelsevierpure.com. By inhibiting ALDH, oxyfedrine enhances the cytotoxic effects of GSH-depleting drugs such as the xCT inhibitor sulfasalazine (B1682708) (SSZ) and buthionine sulfoximine (B86345) (BSO) nih.govresearchgate.net. This sensitization overcomes the resistance that some cancer cells exhibit toward therapies that target the cystine-glutamate antiporter (xCT), which is essential for GSH synthesis nih.govnih.govresearchgate.net.
When combined with GSH-depleting agents like sulfasalazine (SSZ), this compound synergistically induces cell death in cancer cells, including those resistant to SSZ monotherapy nih.govnih.govresearchgate.netscienceopen.com. The dual action of ALDH inhibition by oxyfedrine and GSH depletion by SSZ leads to the intracellular accumulation of the cytotoxic aldehyde 4-hydroxynonenal (B163490) (4-HNE) nih.govnih.govscienceopen.com. This buildup of toxic aldehydes triggers severe oxidative damage and ultimately results in cell death nih.govresearchgate.net. Studies on cell lines such as HCT116 and HSC-4 have demonstrated a significant decrease in cell viability with this combination therapy compared to treatment with either agent alone researchgate.net.
Table 1: Effect of Combination Therapy on Cancer Cell Viability
| Cell Line | Treatment | Effect on Cell Viability |
|---|---|---|
| HCT116 | Oxyfedrine + Sulfasalazine (SSZ) | Significant decrease in viability compared to individual agents researchgate.net |
| HSC-4 | Oxyfedrine + Sulfasalazine (SSZ) | Significant decrease in viability compared to individual agents researchgate.net |
| HCT116 | Oxyfedrine + Buthionine sulfoximine (BSO) | Significant decrease in viability compared to individual agents researchgate.net |
| HSC-4 | Oxyfedrine + Buthionine sulfoximine (BSO) | Significant decrease in viability compared to individual agents researchgate.net |
This compound has demonstrated noteworthy antibacterial activity in vitro against a wide spectrum of bacteria nih.govnih.gov. In one study, it was tested against 471 bacterial strains, encompassing two Gram-positive and fourteen Gram-negative genera nih.gov. The compound showed pronounced antimicrobial properties, with its minimum inhibitory concentration (MIC) determined by the agar (B569324) dilution method. For most of the tested strains, the MIC ranged from 50-200 µg/ml, although some strains were inhibited at even lower concentrations nih.gov.
Table 2: In Vitro Antibacterial Activity of this compound
| Bacterial Type | Number of Genera Tested | Common MIC Range (µg/ml) |
|---|---|---|
| Gram-Positive | 2 | 50-200 nih.gov |
| Gram-Negative | 14 | 50-200 nih.gov |
Beyond its intrinsic antibacterial properties, this compound exhibits significant synergistic activity when combined with certain antibiotics nih.govjst.go.jp. Studies investigating its interaction with six different antibiotics—benzyl penicillin, chloramphenicol, ciprofloxacin, erythromycin, streptomycin, and tetracycline (B611298)—found a distinct and statistically significant synergism with tetracycline nih.govjst.go.jp. Checkerboard analysis confirmed this synergy, yielding a fractional inhibitory concentration (FIC) index of 0.37 for the oxyfedrine-tetracycline combination nih.gov. This synergistic interaction suggests that the combination could enhance therapeutic efficacy against bacterial infections nih.govjst.go.jp.
The inhibitory effect of this compound on ALDH also plays a role in sensitizing cancer cells to radiation therapy nih.govnih.govresearchgate.net. Radiation treatment can deplete intracellular GSH levels, thereby creating oxidative stress nih.govscienceopen.com. When combined with oxyfedrine, the efficacy of radiation is enhanced. The ALDH inhibition prevents the detoxification of cytotoxic aldehydes that accumulate as a result of radiation-induced oxidative damage nih.govresearchgate.net. Immunocytofluorescence analysis in HCT116 and HSC-4 cells revealed that the combination of oxyfedrine and radiation led to a marked intracellular accumulation of 4-HNE, an effect not observed with either treatment alone nih.govscienceopen.com. This indicates that oxyfedrine can effectively sensitize cancer cells to GSH depletion induced by radiation nih.govnih.govscienceopen.com.
In Vivo Animal Model Investigations of this compound
Preclinical in vivo studies using various animal models have been instrumental in elucidating the pharmacological profile of this compound. These investigations have explored its therapeutic potential in cardiovascular diseases and oncology, providing foundational knowledge of its mechanisms of action.
Anti-Anginal Action in Feline Models
Research in feline models has been crucial in understanding the anti-anginal properties of this compound. In studies involving anesthetized cats, the administration of oxyfedrine was found to decrease the tonicity of coronary vessels, leading to an increase in the volume of coronary circulation and oxygen uptake by the heart. mdpi.com These effects are attributed to the stimulation of beta-adrenoceptors in the heart and blood vessels. mdpi.com
A key study investigated the hemodynamic changes in cats after chronic oral administration of oxyfedrine (14 mg/kg for 3-4 weeks). nih.govtemple.edu The results provided a clear explanation for its anti-anginal action, demonstrating that a degree of β-adrenoceptor blockade is achieved without a corresponding reduction in cardiac output or the maximum rate of pressure rise in the left ventricle (left ventricular dP/dt max). nih.govtemple.edu This is a significant finding, as other vasodilators used for angina can sometimes be counterproductive by causing a "coronary steal" phenomenon, which oxyfedrine avoids due to its positive chronotropic and inotropic effects. clinvirologyjournal.com The drug improves myocardial metabolism, enabling the heart to better sustain conditions of hypoxia. clinvirologyjournal.comnih.gov
| Parameter | Change Observed in Oxyfedrine Group | Reference |
|---|---|---|
| Arterial Blood Pressure | Increase of 19 mmHg (diastolic) to 27 mmHg (systolic) | nih.gov |
| Cardiac Output | No significant difference from placebo | nih.gov |
| Heart Rate | No significant difference from placebo | nih.gov |
| Coronary Circulation Volume | Increased | mdpi.com |
| Myocardial Oxygen Uptake | Increased | mdpi.com |
Suppression of Tumor Growth in Xenograft Mouse Models
This compound has been investigated for its potential role in cancer therapy, specifically as a sensitizer for agents that deplete glutathione (GSH). nih.govresearchgate.net In vivo studies using HCT116 cell xenograft mouse models have shown that oxyfedrine can suppress tumor growth when used in combination with the xCT inhibitor sulfasalazine (SSZ). nih.gov The mechanism involves the inhibition of aldehyde dehydrogenase (ALDH) enzymes, which leads to the accumulation of the cytotoxic aldehyde 4-hydroxynonenal and subsequent cell death in cancer cells that are resistant to SSZ alone. nih.govresearchgate.net
In one study, nude mice with HCT116 tumor xenografts were treated with oxyfedrine, SSZ, or a combination of both. The combination therapy resulted in a significant reduction in both tumor volume and weight compared to the control or single-agent treatment groups. This suggests a synthetic lethal interaction between oxyfedrine and sulfasalazine in vivo. These findings present a rationale for repurposing oxyfedrine as a sensitizing drug for cancer treatments that induce GSH depletion. nih.gov
| Treatment Group | Outcome | Reference |
|---|---|---|
| Control (Saline) | Progressive tumor growth | |
| Oxyfedrine (10 mg/kg/day) | Slight tumor growth inhibition | |
| Sulfasalazine (350 mg/kg/day) | Moderate tumor growth inhibition | |
| Oxyfedrine + Sulfasalazine | Significant suppression of tumor volume and weight | nih.gov |
Effects on Arterial and Venous Blood Viscosity in Stress Models
Investigations into the hemorheological effects of oxyfedrine have been conducted in stress-induced models. A study using rats subjected to ice water stress demonstrated that intravenous administration of this compound (1 mg/kg) could decrease both arterial and venous high blood viscosity. nih.gov This research, conducted by Yu J, et al., also explored the effects of high blood viscosity induced by epinephrine (B1671497). nih.gov
Cardioprotective Effects in Models of Myocardial Necrosis
Oxyfedrine has shown cardioprotective potential in animal models of myocardial necrosis. The same study that investigated blood viscosity in stress models also examined the effects on myocardial necrosis induced by epinephrine and ice water stress in rats. nih.gov Furthermore, research in dog models of acute coronary artery ligation explored the effects of oxyfedrine on infarct size. In one group of dogs, while oxyfedrine infusion increased the extent of ischemic injury, it also increased blood flow in higher flow areas within the ischemic region. This complex response was hypothesized to be due to a primary effect on oxygen demands with secondary changes in blood flow. The ability of oxyfedrine to improve myocardial metabolism is believed to help the heart better withstand hypoxic conditions, which is relevant in the context of myocardial infarction. nih.gov
Hemodynamic Effects Including Blood Pressure, Heart Rate, and Cardiac Output
The hemodynamic effects of oxyfedrine have been extensively studied in various animal models. As a β-adrenergic receptor partial agonist, it exerts positive chronotropic (heart rate) and inotropic (contractility) effects. mdpi.comclinvirologyjournal.com
In anesthetized cats, oxyfedrine was shown to increase heart rate and cardiac output. nih.gov However, in a chronic study with oral administration in non-anesthetized cats, there were no significant differences in heart rate or cardiac output compared to a placebo group, although arterial blood pressure was notably higher in the treated animals. nih.govtemple.edu This suggests that the long-term effects may differ from the acute response.
Studies in anesthetized dogs also provided insights. After administration of oxyfedrine, the maximum rate of pressure development (dp/dtmax) was consistently increased. A summary of key hemodynamic findings from a chronic feline study is presented below.
| Hemodynamic Parameter | Observation in Oxyfedrine-Treated Cats | Reference |
|---|---|---|
| Systolic Blood Pressure | ~27 mmHg higher than placebo | nih.govtemple.edu |
| Diastolic Blood Pressure | ~19 mmHg higher than placebo | nih.govtemple.edu |
| Cardiac Output | No difference compared to placebo | nih.govtemple.edu |
| Heart Rate | No difference compared to placebo | nih.govtemple.edu |
| Left Ventricular dP/dt max | No difference compared to placebo | nih.govtemple.edu |
Mouse Protection Tests in Bacterial Infection Models
Beyond its cardiovascular applications, this compound has been identified as having pronounced antimicrobial properties. In vivo experiments were conducted to test its protective capabilities in a bacterial infection model. Swiss strain white mice were challenged with a virulent strain of Salmonella typhimurium at 50 times the median lethal dose (MLD₅₀).
The administration of this compound at various concentrations offered significant protection to the challenged mice. The results of these protection tests were found to be highly significant, indicating a potential role for this cardiovascular compound as an antibacterial agent.
| Concentration per Mouse | Outcome | Reference |
|---|---|---|
| 15 µg | Significant protection | |
| 30 µg | Significant protection | |
| 60 µg | Significant protection |
Emerging Research Areas and Therapeutic Repurposing of Oxyfedrine Hydrochloride
Investigation of Oxyfedrine (B31961) Hydrochloride in Oncology
Recent preclinical research has illuminated a potential new role for oxyfedrine as an adjunct in cancer therapy. nih.govnih.gov Studies have focused on its ability to sensitize cancer cells to specific treatments, particularly those targeting cellular redox systems and those involving radiation.
Oxyfedrine hydrochloride has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes. nih.govresearchgate.net ALDH enzymes are crucial for cellular detoxification and are often overexpressed in cancer cells, contributing to therapeutic resistance. nih.govresearchgate.net Oxyfedrine contains a specific structural motif, an aromatic ketone and amine, which allows it to covalently bind to and inhibit ALDH enzymes. nih.gov This inhibition prevents the detoxification of cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), leading to their accumulation within cancer cells and subsequent cell death. nih.govnih.gov The mechanism of ALDH inhibition is considered a promising therapeutic strategy to overcome cancer cell resistance. nih.gov
A significant area of investigation is oxyfedrine's ability to act as a sensitizer (B1316253) for cancer cells undergoing treatment with xCT inhibitors. nih.govfujita-hu.ac.jp The cystine-glutamate antiporter, xCT, is vital for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant that protects cancer cells from oxidative damage and a form of cell death known as ferroptosis. nih.gov While xCT inhibitors like sulfasalazine (B1682708) (SSZ) are potential anticancer agents, some cancer cells develop resistance. nih.gov
Research has shown that by inhibiting ALDH, oxyfedrine can overcome this resistance. nih.govnih.gov In preclinical models, the combination of oxyfedrine and the xCT inhibitor sulfasalazine led to the buildup of the toxic aldehyde 4-hydroxynonenal, inducing cell death in cancer cells that were resistant to sulfasalazine alone. nih.govresearchgate.net This suggests a synergistic effect where oxyfedrine sensitizes the cancer cells to the glutathione-depleting action of xCT inhibitors. nih.gov A Phase I clinical trial is currently recruiting patients with solid tumors to evaluate the combination therapy of Oxyfedrine and Sulfasalazine. mhlw.go.jp
| Combination Therapy | Mechanism of Action | Outcome in Preclinical Models |
| Oxyfedrine + Sulfasalazine (SSZ) | Oxyfedrine inhibits ALDH, preventing detoxification of aldehydes. SSZ inhibits xCT, depleting glutathione (GSH). | Increased accumulation of cytotoxic 4-hydroxynonenal; induced cell death in SSZ-resistant cancer cells. nih.govnih.gov |
The application of oxyfedrine extends to enhancing the effects of radiation therapy. nih.gov Radiation induces oxidative stress and depletes glutathione in cancer cells, and oxyfedrine's inhibition of ALDH can amplify this effect. nih.gov In vitro studies have demonstrated that ALDH inhibition by oxyfedrine sensitizes cancer cells to the GSH depletion caused by radiation treatment. nih.govnih.gov This combined modality approach, where a chemical agent is used to make tumor cells more vulnerable to radiation, aims to improve local tumor control. nih.govufl.edu By preventing the detoxification of aldehydes generated during radiation-induced oxidative stress, oxyfedrine may lower the threshold for radiation-induced cell death, representing a promising strategy for future cancer treatment protocols. nih.govbccancer.bc.ca
Potential in Combating Drug-Resistant Bacterial Strains
Beyond oncology, this compound has demonstrated noteworthy antimicrobial properties. nih.gov In a screening of several cardiovascular drugs, oxyfedrine was identified as having a pronounced ability to inhibit bacterial growth. nih.gov
This has led to further in vitro testing against a large panel of 471 bacterial strains, encompassing both Gram-positive and Gram-negative genera. The research determined the minimum inhibitory concentration (MIC) of oxyfedrine for most of these strains to be in the range of 50-200 µg/ml, with some bacteria being inhibited at even lower concentrations. nih.gov
Crucially, the antibacterial potential of oxyfedrine was also evaluated in an in vivo model. In animal experiments, the compound provided significant protection to mice that were challenged with a virulent strain of Salmonella typhimurium. nih.gov This finding is particularly relevant given the rising challenge of antimicrobial resistance. The ability of a non-antibiotic drug like oxyfedrine to combat pathogenic bacteria, including those potentially resistant to conventional antibiotics, opens up a new avenue for therapeutic repurposing. nih.gov
| Research Finding | Details |
| In Vitro Antibacterial Activity | Tested against 471 bacterial strains (Gram-positive and Gram-negative). nih.gov |
| Minimum Inhibitory Concentration (MIC) | Ranged from 50-200 µg/ml for most tested strains. nih.gov |
| In Vivo Efficacy | Offered significant protection to mice challenged with a lethal dose of Salmonella typhimurium. nih.gov |
Exploration of Novel Applications in Cardiovascular Pathologies Beyond Angina
While oxyfedrine's efficacy in treating angina pectoris is well-established, its unique pharmacological profile suggests potential applications in other cardiovascular diseases. nih.gov Its mechanism is not limited to simple vasodilation; it also improves myocardial metabolism, allowing the heart muscle to better withstand conditions of low oxygen (hypoxia). wikipedia.org
Research using positron emission tomography has shown that intravenous oxyfedrine significantly increases regional myocardial blood flow in patients with coronary artery disease. nih.gov This increase in blood flow was observed not only in areas supplied by normal or less severely narrowed arteries but also in regions fed by critically obstructed vessels. nih.gov This ability to enhance blood flow in ischemic myocardial regions without causing a "coronary steal" phenomenon—where blood is diverted away from ischemic areas—is a key distinction from other vasodilators. wikipedia.org
Furthermore, oxyfedrine exerts positive inotropic (increasing contraction force) and chronotropic (increasing heart rate) effects. wikipedia.org These properties, combined with its ability to improve the heart's metabolic efficiency, suggest that its utility could be explored for other cardiovascular pathologies characterized by myocardial ischemia and metabolic dysfunction, moving beyond its traditional use for angina relief. wikipedia.orgnih.gov
Future Directions and Unanswered Questions in Oxyfedrine Hydrochloride Research
Elucidation of Specific Receptor Subtype Selectivity and Affinity
The current understanding of Oxyfedrine's interaction with adrenergic receptors provides a foundation, but lacks granular detail. It is primarily classified as a β-adrenergic receptor partial agonist. wikipedia.orgnih.gov Studies suggest it is generally non-selective between β1- and β2-adrenergic receptors while being selective for β-receptors over α-adrenergic receptors. wikipedia.org However, at high concentrations, interactions with α-adrenergic receptors, either as a partial agonist or antagonist, have been reported. wikipedia.org This dual action on beta-receptors is thought to explain its unique hemodynamic and metabolic effects compared to pure beta-agonists. nih.gov
Future research must focus on quantifying the binding affinity (Ki) and functional efficacy (EC50 and Emax) of Oxyfedrine (B31961) and its metabolites at individual adrenergic receptor subtypes (β1, β2, β3, and α1, α2). Such studies are crucial because subtype-selective ligands can offer more targeted therapeutic effects with fewer side effects. nih.govnih.gov The development of more selective agonists can be based on achieving either selective affinity or selective intrinsic efficacy. nih.gov A comprehensive receptor-binding profile would clarify whether the therapeutic benefits of Oxyfedrine stem from its action on a specific receptor subtype or from its complex, multi-receptor engagement.
Table 1: Adrenergic Receptor Interaction Profile of Oxyfedrine
| Receptor Family | Subtype Interaction | Nature of Interaction | Implication for Future Research |
| β-Adrenergic | β1 and β2 | Partial Agonist, Non-selective | Determine precise affinity and efficacy at each subtype to understand contributions to cardiac effects. |
| β3 | Not extensively studied | Investigate potential role in metabolic effects and vasodilation. | |
| α-Adrenergic | α1 and α2 | Partial Agonist/Antagonist (at high concentrations) | Quantify affinity and determine the clinical relevance of this interaction. |
Comprehensive Investigation of Long-Term Effects and Adaptations
The long-term consequences of continuous Oxyfedrine administration are not well-documented. Most available clinical data focuses on acute or short-term effects. One study involving prolonged treatment in rabbits and guinea-pigs with daily intraperitoneal injections of Oxyfedrine (15 mg/kg) noted an impact on the growth rate of the animals after four weeks of administration. capes.gov.br Another study in cats showed that prolonged oral administration resulted in decreased blood pressure and increased heart rate and cardiac output. medchemexpress.com
These preliminary findings highlight the need for comprehensive, long-term studies. Unanswered questions include whether chronic administration leads to receptor desensitization or downregulation, a common phenomenon with adrenergic agonists. It is also unknown if the body develops tolerance to its therapeutic effects or if there are adaptive changes in cardiac structure and function or metabolic pathways over extended periods. Investigating these aspects is critical for establishing a complete profile of the drug and ensuring its sustained efficacy.
Development of Advanced Delivery Systems for Targeted Action
Currently, Oxyfedrine hydrochloride is administered orally or intravenously. wikipedia.orgpatsnap.com These systemic routes can lead to widespread distribution and potential off-target effects. The development of advanced drug delivery systems presents a promising avenue to enhance the therapeutic index of Oxyfedrine by enabling targeted action.
Future research could explore the formulation of Oxyfedrine into various nanocarriers, which offer benefits such as improved stability, prolonged circulation time, and site-specific targeting. nih.gov
Nanoparticles: Polymeric or lipid-based nanoparticles could be engineered to specifically accumulate in ischemic myocardial tissue, thereby concentrating the drug's effect where it is most needed and minimizing systemic exposure. nih.gov The versatility of polymeric nanoparticles allows for precise control over drug release and the potential for co-delivery of multiple therapeutic agents. nih.gov
Liposomes: These vesicles can encapsulate both hydrophilic and hydrophobic drugs, potentially improving the bioavailability and stability of Oxyfedrine. preprints.org
Cyclodextrins: These molecules can form inclusion complexes with drugs, which can enhance solubility and stability. nih.gov
Mechanistic Studies on Myocardial Metabolism Improvement and Hypoxia Tolerance
One of the key therapeutic benefits of Oxyfedrine is its ability to improve myocardial metabolism, allowing the heart to better tolerate hypoxic conditions. wikipedia.org Clinical studies have demonstrated that Oxyfedrine can increase coronary venous oxygen saturation and reduce lactate (B86563) production during cardiac stress, indicating an improved myocardial oxygen balance. nih.gov The drug works by dilating coronary vessels without a corresponding increase in the heart's oxygen demand, which is a significant advantage over other vasodilators that can sometimes worsen ischemia through the "coronary steal" phenomenon. wikipedia.orgapollopharmacy.in
While these effects are established, the precise molecular mechanisms behind them require deeper investigation. Future research should aim to answer:
How does Oxyfedrine modulate specific metabolic pathways within cardiomyocytes?
Does it influence substrate utilization (e.g., a shift from fatty acid to glucose oxidation)?
What are its effects on mitochondrial function and ATP production under ischemic conditions? metabolomicsworkbench.org
Does it directly activate cellular pro-survival pathways that protect against hypoxic injury?
Answering these questions through advanced metabolomic and proteomic studies could uncover novel therapeutic targets and further refine the use of Oxyfedrine in treating ischemic heart disease.
Exploration of Stereoisomeric Effects on Pharmacological Activity
Like many pharmaceuticals, Oxyfedrine is a chiral molecule, meaning it exists as stereoisomers—molecules that are mirror images of each other but may not be superimposable. researchgate.netbiomedgrid.com The specific chemical structure of Oxyfedrine contains chiral centers, yet it is often used as a racemic mixture, which is a 1:1 mixture of its enantiomers. wikipedia.orgbiomedgrid.com
It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different pharmacokinetic, pharmacodynamic, and toxicological properties. biomedgrid.combiomedgrid.com For example, for many β-blockers, the levorotatory (S-) isomer is significantly more potent than the dextrorotatory (R-) isomer. biomedgrid.com In other cases, one isomer may be responsible for the therapeutic effects while the other is inactive or contributes to adverse effects. biomedgrid.combiomedgrid.com
The chemical separation or stereoselective synthesis of the individual enantiomers of Oxyfedrine.
Comparative pharmacological studies to determine the receptor binding affinity, efficacy, and metabolic effects of each isomer.
Evaluation of the active metabolite, norephedrine (B3415761), which also has stereoisomers with differing activities. nih.gov
This line of inquiry could lead to the development of a single-isomer version of Oxyfedrine (a "chiral switch") that offers improved efficacy and a better safety profile compared to the currently used racemic mixture. biomedgrid.com
Q & A
Q. How can researchers validate oxyfedrine’s off-target effects in complex biological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
